molecular formula C22H27N3O7S B2887853 N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide CAS No. 391896-76-7

N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide

Cat. No. B2887853
CAS RN: 391896-76-7
M. Wt: 477.53
InChI Key: DHOUCTXFXZNCHI-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide, also known as DMBSB-DMA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry.

Mechanism of Action

N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also works by reducing inflammation and protecting cells against oxidative stress.
Biochemical and Physiological Effects:
N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative stress. It has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that are necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide in lab experiments is its ability to inhibit cancer cell growth, making it a potential anti-cancer agent. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, further research is needed to determine the optimal dosage and administration method for N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide.

Future Directions

There are several future directions for the study of N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide. One potential direction is to investigate its use as a diagnostic tool for detecting cancer cells. Another direction is to study its potential use as an anti-inflammatory agent and its ability to protect against oxidative stress. Additionally, further research is needed to determine the optimal dosage and administration method for N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide, as well as its potential use in combination with other drugs for the treatment of cancer.

Synthesis Methods

N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This is then reacted with 4-aminobenzenesulfonamide to form the intermediate product, which is further reacted with 2,6-dimethylmorpholine and hydrazine hydrate to produce N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide.

Scientific Research Applications

N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its use as a diagnostic tool for detecting cancer cells. In addition, N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide has been studied for its potential use as an anti-inflammatory agent and for its ability to protect against oxidative stress.

properties

IUPAC Name

N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-3,5-dimethoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-14-12-25(13-15(2)32-14)33(28,29)20-7-5-16(6-8-20)21(26)23-24-22(27)17-9-18(30-3)11-19(10-17)31-4/h5-11,14-15H,12-13H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOUCTXFXZNCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-3,5-dimethoxybenzohydrazide

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